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Introduction

Cetirizine, a second-generation histamine H1 receptor antagonist, is a widely used medication
for the treatment of allergies. As with any pharmaceutical compound, the control of impurities is
a critical aspect of drug development and manufacturing to ensure safety and efficacy.
Cetirizine Impurity C, chemically known as (RS)-2-[2-[4-[(2-
Chlorophenyl)phenylmethyl]piperazin-1-yllethoxy]acetic acid, is a process-related impurity that
can arise during the synthesis of Cetirizine. This technical guide provides a comprehensive
overview of the physical and chemical properties of its dihydrochloride salt, along with
methodologies for its analysis and characterization.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Cetirizine Impurity C
dihydrochloride is presented below. This data is essential for its identification, purification, and
guantification in drug substances and products.
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Property

Value

Reference

Chemical Name

(RS)-2-[2-[4-[(2-
Chlorophenyl)phenylmethyl]pip
erazin-1-yllethoxy]acetic acid

dihydrochloride

[1](2]

Synonyms

Cetirizine 2-Chloro Impurity
Dihydrochloride, 2-
Chlorocetirizine

dihydrochloride

[2](3]

Molecular Formula C21H27CIsN203 [11[2]
Molecular Weight 461.81 g/mol [1112]
CAS Number 2702511-37-1 [2]
Appearance White to off-white solid
Melting Point 85.0-87.8°C

Soluble in Methanol (MEOH)
Solubility and Dimethyl Sulfoxide [4]

(DMSO)

Storage Conditions

2-8°C

[4]

GHS Hazard Statements

H302: Harmful if swallowed

[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate analysis and characterization of

pharmaceutical impurities. Below are methodologies for key experiments related to Cetirizine

Impurity C dihydrochloride.

High-Performance Liquid Chromatography (HPLC)

Analysis

A validated HPLC method is essential for the quantification of Cetirizine Impurity C in cetirizine

drug substances. The following method is adapted from published literature for the analysis of
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cetirizine and its related impurities[5][6].
e Chromatographic System:
o Column: Hypersil BDS C18, 5 um, 4.6 x 250 mm (or equivalent)[5]

o Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (adjusted to pH
5.5), acetonitrile, methanol, and tetrahydrofuran (12:5:2:1, v/viviv)[5]

o Flow Rate: 1.0 mL/min[5]

o Detection: UV at 230 nm[5][6]

o Injection Volume: 20 pL
e Sample Preparation:

o Accurately weigh and dissolve the sample in the mobile phase to a suitable concentration.
e Procedure:

o Equilibrate the column with the mobile phase until a stable baseline is achieved.

o Inject the standard and sample solutions.

o Monitor the chromatogram and determine the retention time and peak area for Cetirizine
Impurity C. The relative retention time for impurity C is approximately 0.7 relative to
cetirizine[6].

Melting Point Determination

The melting point is a key physical property for the identification and purity assessment of a
solid substance. The capillary method is a standard technique used for this purpose[7][8][9].

e Apparatus:
o Melting point apparatus with a heating block and a viewing lens/camera.

o Glass capillary tubes (sealed at one end).
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e Sample Preparation:
o Ensure the sample of Cetirizine Impurity C dihydrochloride is dry and finely powdered.

o Introduce a small amount of the powder into the open end of a capillary tube and pack it
down to a height of 2-4 mm.

e Procedure:

o

Place the capillary tube into the heating block of the melting point apparatus.

o Heat the block at a rapid rate until the temperature is about 10-15°C below the expected
melting point.

o Decrease the heating rate to 1-2°C per minute.

o Observe the sample carefully. Record the temperature at which the first drop of liquid
appears (onset of melting) and the temperature at which the entire solid has melted (end
of melting). This range is the melting point of the substance.

Solubility Assessment

Determining the solubility of an impurity is important for understanding its behavior in various
solvents and for developing appropriate analytical methods. The equilibrium solubility method is
a common approach[10][11][12][13].

o Materials:

o Cetirizine Impurity C dihydrochloride.

[e]

Selected solvents (e.g., Methanol, DMSO, water, buffer solutions at various pH).

o

Vials with screw caps.

[¢]

Shaker or agitator.

[e]

Analytical balance.

[e]

A suitable analytical technique for quantification (e.g., HPLC-UV).
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e Procedure:

o

Add an excess amount of Cetirizine Impurity C dihydrochloride to a known volume of
the solvent in a vial.

o Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient
period (e.g., 24-48 hours) to ensure equilibrium is reached.

o After agitation, allow the undissolved solid to settle.

o Carefully withdraw a sample from the supernatant and filter it through a suitable
membrane filter (e.g., 0.45 pum) to remove any undissolved particles.

o Quantify the concentration of the dissolved impurity in the filtrate using a validated
analytical method like HPLC.

o Express the solubility as mg/mL or another appropriate unit.

Synthesis of Cetirizine Impurity C Dihydrochloride

The synthesis of Cetirizine Impurity C is not a routine procedure but is necessary for the
preparation of a reference standard for analytical purposes. The following is a general synthetic
route based on available information.

A common synthetic approach involves the N-alkylation of 1-[(2-
chlorophenyl)phenylmethyl]piperazine with a suitable ethoxyacetic acid derivative. The
resulting free base of Cetirizine Impurity C is then converted to its dihydrochloride salt by
treatment with hydrochloric acid.

Visualizations
Chemical Structure and Relationship to Cetirizine

Cetirizine Cetirizine Impurity C

Cetirizine
(4-chlorophenyl)

Positional Isomer Cetirizine Impurity C

(2-chlorophenyl)

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b11937684?utm_src=pdf-body
https://www.benchchem.com/product/b11937684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Structural relationship between Cetirizine and Impurity C.

Analytical Workflow for Impurity Characterization
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Caption: Workflow for the characterization of a pharmaceutical impurity.

Spectral Data

The definitive identification and structural elucidation of Cetirizine Impurity C dihydrochloride
are achieved through a combination of spectroscopic techniques. While the raw spectral data is
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typically proprietary and provided by the supplier of the reference standard, the following
techniques are employed for its characterization[14]:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are used
to determine the chemical structure by identifying the connectivity of atoms and the chemical
environment of each proton and carbon atom.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate
mass of the molecule, which helps in confirming the molecular formula. Fragmentation
patterns observed in MS/MS experiments can further aid in structural elucidation.

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present
in the molecule, such as the carboxylic acid, ether, and aromatic rings.

Conclusion

A thorough understanding of the physical and chemical properties of Cetirizine Impurity C
dihydrochloride is paramount for the development of robust analytical methods and for
ensuring the quality and safety of cetirizine-containing pharmaceutical products. This guide
provides a foundational resource for researchers and professionals in the pharmaceutical
industry, summarizing key properties and experimental protocols for the analysis and
characterization of this impurity. The application of these methodologies will support the
effective control of impurities in compliance with regulatory requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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